REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:11]2[O:10][CH2:9][CH2:8][C:7]=2[CH:6]=[CH:5][C:4]=1[OH:12].Cl.C[CH2:15][O:16]CC>[C-]#N.[Zn+2].[C-]#N>[OH:12][C:4]1[C:5]([CH:15]=[O:16])=[CH:6][C:7]2[CH2:8][CH2:9][O:10][C:11]=2[C:3]=1[O:2][CH3:1] |f:3.4.5|
|
Name
|
2,3-dihydro-7-methoxy-6-benzofuranol
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=2CCOC21)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
zinc cyanide
|
Quantity
|
50 mmol
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue treated with 100 ml
|
Type
|
TEMPERATURE
|
Details
|
of 0.1N HCl for 1 hour at reflux
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
ether extraction
|
Type
|
CUSTOM
|
Details
|
provided the product which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography over silica gel (E. Merck 60)
|
Type
|
WASH
|
Details
|
eluting with CHCl3
|
Type
|
CUSTOM
|
Details
|
to yield a colorless solid, m.p. 71°-72°
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C2=C(CCO2)C=C1C=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |